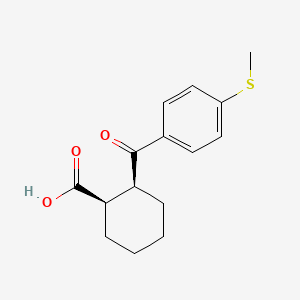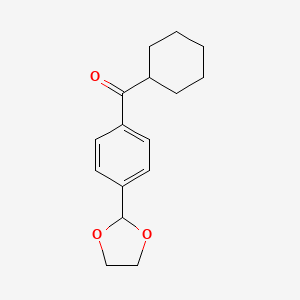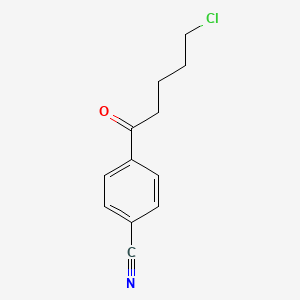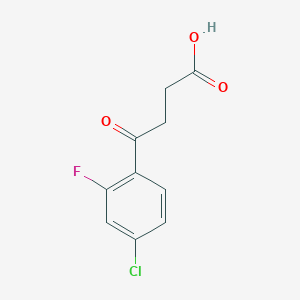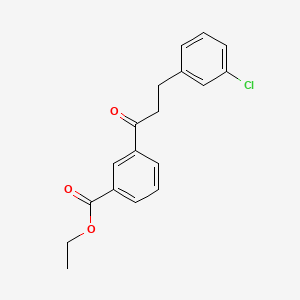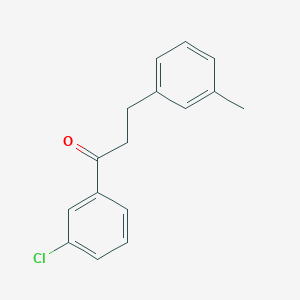
3'-Chloro-3-(3-methylphenyl)propiophenone
Descripción general
Descripción
The compound 3'-Chloro-3-(3-methylphenyl)propiophenone is a chemical of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related chlorinated compounds often involves electrophilic substitution reactions, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved through electrooxidative double ene-type chlorination . Similarly, the synthesis of novel triazolothiadiazoles was accomplished using microwave-assisted condensation, indicating that modern synthetic techniques such as microwave irradiation can be applied to efficiently synthesize chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be complex, with various substituents affecting the overall geometry. For instance, a chloro chalcone derivative was characterized by spectroscopic methods and X-ray diffraction, revealing a twisted conformation between the benzene rings . This suggests that this compound may also exhibit a non-planar structure due to steric hindrance between substituents.
Chemical Reactions Analysis
Chlorinated compounds can participate in a range of chemical reactions. The reactivity is influenced by the presence of electron-withdrawing groups such as chlorine, which can activate the aromatic ring towards further substitution. The papers discuss various reactions, including Claisen-Schmidt condensation and hydrogen-bond formation , which are relevant to understanding the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are determined by their molecular structure. For example, the presence of chlorine can increase the density and boiling point compared to non-halogenated analogs. The copolymerization of trisubstituted ethylenes with styrene indicates that the introduction of chlorinated substituents can significantly alter the thermal properties of the resulting polymers . Additionally, the formation of hydrogen bonds, as seen in various chlorinated compounds , suggests that this compound may also form such interactions, affecting its solubility and melting point.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3’-Chloro-3-(3-methylphenyl)propiophenone is the serotonin receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The active enantiomer of 3’-Chloro-3-(3-methylphenyl)propiophenone binds to the serotonin receptors and inhibits the reuptake of serotonin . This inhibition results in an increase in serotonin levels , which can lead to enhanced neurotransmission of serotonin signals.
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotonin signaling pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of signals along this pathway .
Result of Action
The increase in serotonin levels due to the action of 3’-Chloro-3-(3-methylphenyl)propiophenone can have various molecular and cellular effects. For instance, it can enhance mood, improve social behavior, and regulate appetite, among other effects .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPFYOPBKHWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644071 | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-63-1 | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



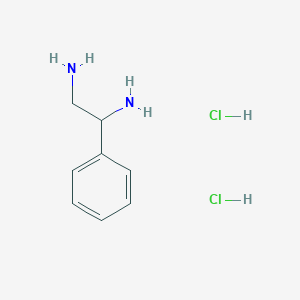
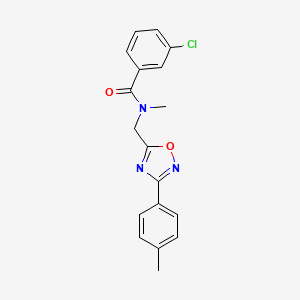
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)
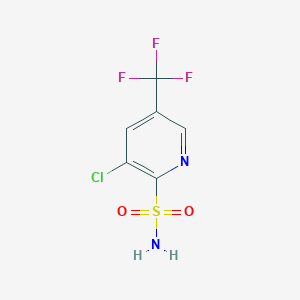
![Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)](/img/structure/B3023659.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)

